molecular formula C7H4ClN3O B1598941 Benzotriazole-1-carbonyl chloride CAS No. 65095-13-8

Benzotriazole-1-carbonyl chloride

Cat. No. B1598941
CAS RN: 65095-13-8
M. Wt: 181.58 g/mol
InChI Key: AHZRGSIAWPDNOS-UHFFFAOYSA-N
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Description

Benzotriazole-1-carbonyl chloride is a technical grade compound with the empirical formula C7H4ClN3O . It has a molecular weight of 181.58 . The compound appears as an off-white powder .


Synthesis Analysis

The synthesis of Benzotriazole-1-carbonyl chloride can be achieved from Phosgene and 1H-Benzotriazole . The product conforms to the structure as per Infrared Spectrum and Proton NMR Spectrum .


Molecular Structure Analysis

The molecular structure of Benzotriazole-1-carbonyl chloride is represented by the SMILES string ClC(=O)n1nnc2ccccc12 .


Physical And Chemical Properties Analysis

Benzotriazole-1-carbonyl chloride is an off-white powder with a melting point between 51-55 °C . Its molecular weight is 181.58 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Benzotriazole-1-carbonyl chloride is integral in the field of synthetic chemistry. A study highlighted its role in producing N-functionalized benzotriazole-1-carboximidoyl chlorides, serving as stable and novel isocyanide dichloride synthetic equivalents. These intermediates are used to synthesize polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones, showcasing its versatility in organic synthesis (Katritzky et al., 2001).

Environmental Chemistry and Pollution Control

Benzotriazole derivatives, including benzotriazole-1-carbonyl chloride, are studied for their environmental impact, particularly in aquatic environments. Their wide use as corrosion inhibitors leads to their presence as micropollutants in water. Research into their biotransformation and degradation pathways in water treatment processes is crucial for understanding and mitigating their environmental impact (Huntscha et al., 2014).

Corrosion Inhibition

Benzotriazole-1-carbonyl chloride is also important in corrosion science. Studies have investigated its effectiveness as a corrosion inhibitor, particularly for metals like copper in acidic environments. Its role in forming protective layers on metal surfaces is of significant interest in industrial applications to prevent material degradation (Khaled & Amin, 2009).

Phototransformation Studies

Research has also focused on the phototransformation mechanisms of benzotriazole derivatives, including benzotriazole-1-carbonyl chloride. Understanding the chemical changes these compounds undergo under light exposure is essential, especially in environmental chemistry, as these processes affect their persistence and impact in natural waters (Wu et al., 2021).

Safety And Hazards

Benzotriazole-1-carbonyl chloride is harmful if swallowed and causes serious eye irritation . It is advised to avoid ingestion and inhalation, and to wear personal protective equipment/face protection when handling this compound .

Future Directions

While specific future directions for Benzotriazole-1-carbonyl chloride are not mentioned in the available resources, benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . This suggests potential future research directions in these areas.

properties

IUPAC Name

benzotriazole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZRGSIAWPDNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395147
Record name Benzotriazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzotriazole-1-carbonyl chloride

CAS RN

65095-13-8
Record name Benzotriazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzotriazole-1-carbonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1H-benzo[d][1,2,3]triazole (0.5 g, 4.20 mmol) in tetrahydrofuran (25 ml) was added dropwise to a stirred 20% solution of phosgene (5.30 ml, 10.1 mmol) in toluene at 0-5° C. The reaction mixture was allowed to stir at 20-25° C. for 2 h (reaction complete by TLC). Argon was bubbled through the solution for 15 min. Then the solvent was evaporated in vacuum to give 1H-benzo[d][1,2,3]triazole-1-carbonyl chloride (0.763 g, 4.20 mmol) as a clear oil. The product was used without further purification. Pyridine (0.357 ml, 4.41 mmol) was added dropwise to a stirred solution of the oil in Tetrahydrofuran (25 ml) at 0-5° C. This was followed by a dropwise addition of N-methylcyclohexanamine (0.499 g, 4.41 mmol) at 0-5° C. The reaction mixture was allowed to stir overnight at 20-25° C. Water and EtOAc were added and the organic layer was separated, washed with 1M HCl, water and brine. The organic layer was dried (MgSO4) and evaporated in vacuum to give a clear oil. The oil was recrystallised from 2-propanol/DCM, the solid was collected, dried in vacuum at 40-45° C. Yield 230 mg (21%).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
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0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KF Khaled, MA Amin - Corrosion Science, 2009 - Elsevier
… work is to identify three selected benzotriazole derivatives, namely benzotriazole-1-carboxamide (BCA), 1H-benzotriazole-1-acetonitrile (BAN) and benzotriazole-1-carbonyl chloride (…
Number of citations: 115 www.sciencedirect.com
YI Kuznetsov - … Journal of Corrosion and Scale Inhibition, 2018 - pdfs.semanticscholar.org
This article presents an overview of the studies (2003–2018) on the adsorption of 1, 2, 3-benzotriazole (BTA) and its derivatives on copper, zinc and some of their alloys from aqueous …
Number of citations: 37 pdfs.semanticscholar.org
L Morera, G Labar, G Ortar, DM Lambert - Bioorganic & medicinal …, 2012 - Elsevier
… by the reaction of 1H-benzotriazole-1-carbonyl chloride, generated by treatment of … ), in turn obtained from 1H-benzotriazole-1-carbonyl chloride and N-Boc-piperazine and deprotection …
Number of citations: 39 www.sciencedirect.com
K Raunegger, C Hödl, WSL Strauss, R Sailer, O Kunert… - European Journal of …, 2004
Number of citations: 0

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